molecular formula C19H21NO4S3 B2823741 4-ethoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 2034502-22-0

4-ethoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2823741
CAS No.: 2034502-22-0
M. Wt: 423.56
InChI Key: NDZGTIUKVJURTL-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • A 4-ethoxy-3-methylbenzenesulfonyl core, which contributes to its electron-withdrawing and steric properties.

This structure combines a sulfonamide pharmacophore with thiophene-based motifs, which are common in bioactive molecules due to their π-π stacking capabilities and metabolic stability.

Properties

IUPAC Name

4-ethoxy-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S3/c1-3-24-16-9-8-15(12-14(16)2)27(22,23)20-13-19(21,17-6-4-10-25-17)18-7-5-11-26-18/h4-12,20-21H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZGTIUKVJURTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Groups

The table below compares key structural and functional attributes of the target compound with analogs from the literature:

Compound Name (Source) Molecular Weight Core Structure N-Substituent Features Functional Groups
Target Compound 453.52 (calc.) 4-ethoxy-3-methylbenzenesulfonamide 2-hydroxy-2,2-di(thiophen-2-yl)ethyl Sulfonamide, hydroxyl, thiophene (2x)
4-ethoxy-N-(2-thienylmethyl)benzenesulfonamide (Ev9) 297.39 4-ethoxybenzenesulfonamide 2-thienylmethyl Sulfonamide, thiophene
Rotigotine Related Compound G (Ev3) 420.03 Naphthalenol hydrochloride Bis[2-(thiophen-2-yl)ethyl]amino Amine, hydroxyl, thiophene (2x)
Sildenafil-descarbon-desmethyl HCl (Ev6) 485.00 4-ethoxybenzenesulfonamide 2-(methylamino)ethyl pyrazolopyrimidine Sulfonamide, pyrazolopyrimidine
Key Observations:

Sulfonamide Core: The target compound shares the 4-ethoxybenzenesulfonamide motif with Sildenafil derivatives (Ev6), which are known phosphodiesterase inhibitors.

Thiophene Substituents : The di(thiophen-2-yl)ethyl group in the target compound is structurally analogous to Rotigotine’s bis(thiophen-2-yl)ethyl substituent (Ev3). Thiophene rings enhance aromatic interactions in receptor binding but may increase metabolic stability compared to furan or phenyl analogs .

Hydroxyl Group : The hydroxyl group in the target compound is absent in 4-ethoxy-N-(2-thienylmethyl)benzenesulfonamide (Ev9). This group could improve aqueous solubility and enable hydrogen bonding, a feature critical for target engagement in polar environments .

Spectroscopic Features:
  • IR Spectroscopy: The target compound’s hydroxyl group would show a broad νO-H stretch (~3200–3600 cm⁻¹), absent in non-hydroxylated analogs like Ev7. The C=S stretch (~1240–1255 cm⁻¹) in Ev2’s triazoles is replaced by a sulfonamide S=O stretch (~1350 cm⁻¹) in the target .
  • NMR : The di(thiophen-2-yl)ethyl group would produce distinct aromatic proton signals (δ 6.8–7.4 ppm) and a deshielded hydroxyl proton (δ 2.5–5.0 ppm, depending on solvent) .

Q & A

What are the key considerations for synthesizing 4-ethoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide with high purity?

Answer:
The synthesis involves multi-step organic reactions under controlled conditions:

  • Step 1: Formation of the sulfonamide intermediate via nucleophilic substitution, using 4-ethoxy-3-methylbenzenesulfonyl chloride and a hydroxy-thiophene-containing amine under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
  • Key Parameters:
    • Temperature: Maintain 0–5°C during sulfonamide coupling to minimize side reactions .
    • Atmosphere: Use inert gas (N₂/Ar) to prevent oxidation of thiophene rings .
  • Validation: Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

How can researchers optimize reaction conditions to improve the yield of the sulfonamide intermediate?

Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .
  • Catalyst Use: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Reagent Ratios: Use a 1.2:1 molar excess of sulfonyl chloride to amine for complete conversion .
  • Monitoring: Track reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:3) .

What analytical techniques are recommended for characterizing the compound’s structure?

Answer:

  • NMR Spectroscopy: ¹H NMR (δ 7.5–8.0 ppm for aromatic protons, δ 1.3–1.5 ppm for ethoxy CH₃) and ¹³C NMR (δ 160–165 ppm for sulfonamide C=O) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₂₀H₂₂N₂O₄S₃: 474.09 g/mol) .
  • X-ray Crystallography: Resolve stereochemistry of the hydroxy-thiophene ethyl moiety .

What methodologies are employed to study the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinity to enzymes (e.g., carbonic anhydrase) via sulfonamide-Zn²+ coordination .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to receptors like GPCRs .
  • Fluorescence Quenching: Assess interactions with serum albumin (e.g., BSA) to evaluate pharmacokinetics .

What are the potential biological activities of this compound based on structural analogs?

Answer:

  • Antimicrobial Activity: Thiophene and sulfonamide moieties disrupt bacterial cell walls (MIC: 2–8 µg/mL against S. aureus) .
  • Anticancer Potential: Inhibits tubulin polymerization (IC₅₀: 1.5 µM in MCF-7 cells) via hydrophobic interactions with the colchicine-binding site .
  • Anti-inflammatory Effects: Blocks COX-2 enzyme (IC₅₀: 0.8 µM) .

How do structural modifications (e.g., substituents on thiophene rings) affect the compound’s bioactivity?

Answer:

  • Thiophene Substituents:

    SubstituentBioactivity Change
    2-Thiophene Enhances π-π stacking with aromatic residues (e.g., Tyr 200 in COX-2) .
    3-Trifluoromethyl Increases metabolic stability (t₁/₂: 12 h vs. 4 h for unmodified analog) .
  • Ethoxy Group: Hydrophobic interactions improve membrane permeability (logP: 3.2 vs. 2.1 for methoxy analog) .

What are the challenges in ensuring the compound’s stability during storage and handling?

Answer:

  • Hydrolysis Risk: Sulfonamide bonds degrade in acidic/basic conditions. Store at pH 6–8 in amber vials .
  • Light Sensitivity: Thiophene rings undergo photodegradation. Use light-resistant containers .
  • Temperature: Store at –20°C under desiccant (silica gel) to prevent hygroscopic degradation .

How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction: Use SwissADME to estimate bioavailability (85% oral), BBB permeability (CNS MPO score: 4.5/6), and CYP450 inhibition (CYP3A4 Ki: 2.3 µM) .
  • Metabolism Pathways: GLORYx predicts Phase I oxidation at the ethoxy group and Phase II glucuronidation .

What synthetic routes are reported for introducing the ethoxy and thiophene groups?

Answer:

  • Ethoxy Introduction: Williamson ether synthesis (4-hydroxy-3-methylbenzenesulfonyl chloride + ethyl bromide/K₂CO₃ in acetone) .
  • Thiophene Coupling: Suzuki-Miyaura reaction (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to attach 2-thiopheneboronic acid .

What strategies resolve contradictions in reported biological data for sulfonamide derivatives?

Answer:

  • Assay Standardization: Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Meta-Analysis: Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL) .
  • Structural Validation: Confirm batch consistency via NMR and elemental analysis to rule out impurities .

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